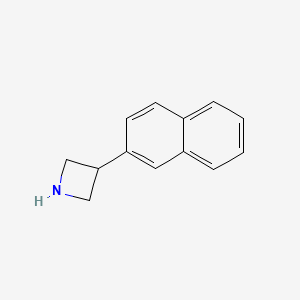
3-(Naphthalen-2-yl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Naphthalen-2-yl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a naphthalene ring attached to the azetidine ring. Azetidines are known for their strained ring structure, which imparts unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-yl)azetidine typically involves the cyclization of appropriate precursors. One common method is the aza-Michael addition, where an amine reacts with an α,β-unsaturated carbonyl compound to form the azetidine ring . Another approach involves the cyclization of β-amino alcohols or β-amino acids under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-2-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions .
Major Products Formed
The major products formed from these reactions include azetidinones, reduced azetidines, and substituted azetidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Naphthalen-2-yl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as a neuroprotective agent in the treatment of brain ischemia and Parkinson’s disease
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-yl)azetidine involves its interaction with various molecular targets and pathways. For example, in neuroprotection, the compound modulates oxidative stress and mitochondrial dysfunction by regulating the levels of reactive oxygen species, ATP, and mitochondrial membrane potential . It also affects the expression of proteins involved in apoptosis and inflammation, such as Bcl-2, Bax, and caspase-3 .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Naphthalen-2-yl)azetidine include other azetidine derivatives, such as:
- 3-(Naphthalen-2-yl(propoxy)methyl)azetidine
- 3-(Naphthalen-2-yl(ethoxy)methyl)azetidine
- 3-(Naphthalen-2-yl(methoxy)methyl)azetidine .
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the naphthalene ring, which imparts unique chemical and biological properties. This compound has shown distinct neuroprotective effects and potential therapeutic applications that are not observed in other azetidine derivatives .
Properties
Molecular Formula |
C13H13N |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-naphthalen-2-ylazetidine |
InChI |
InChI=1S/C13H13N/c1-2-4-11-7-12(13-8-14-9-13)6-5-10(11)3-1/h1-7,13-14H,8-9H2 |
InChI Key |
XEZQEGSJIUWGJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-Difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12996263.png)
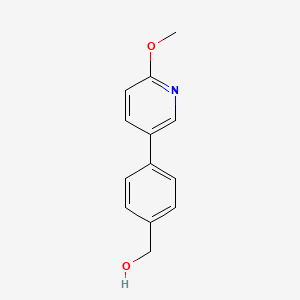
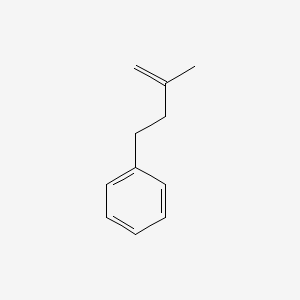
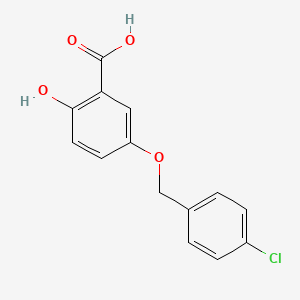
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12996285.png)
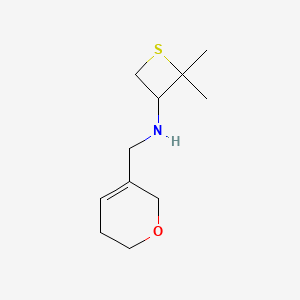
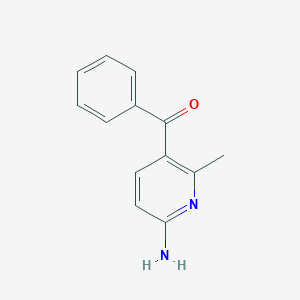
![7-Fluoro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12996299.png)
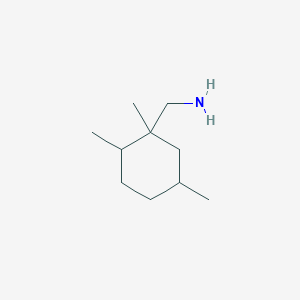
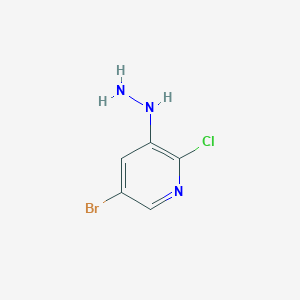
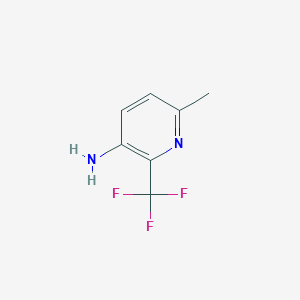
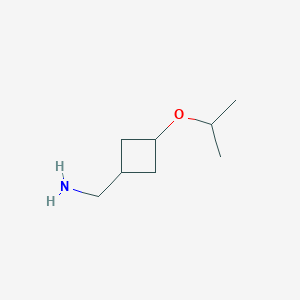
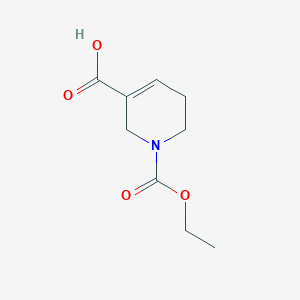
![1-(2,4-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12996322.png)
